molecular formula C23H29N5O3 B2459810 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021207-72-6

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2459810
CAS No.: 1021207-72-6
M. Wt: 423.517
InChI Key: MWOVQFVSHMFCPJ-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridin-3(5H)-one core, substituted with isopropylpiperazine, methoxyethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core through cyclization reactions. Subsequent steps involve the introduction of the isopropylpiperazine, methoxyethyl, and phenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions, receptor binding, and cellular uptake.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include signal transduction, metabolic regulation, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 7-(4-propylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-2-phenyl-7-[4-(propan-2-yl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The isopropyl group on the piperazine ring, in particular, may enhance its binding affinity to certain biological targets or improve its solubility and stability compared to similar compounds.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-propan-2-ylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-17(2)26-9-11-27(12-10-26)22(29)19-15-25(13-14-31-3)16-20-21(19)24-28(23(20)30)18-7-5-4-6-8-18/h4-8,15-17H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOVQFVSHMFCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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